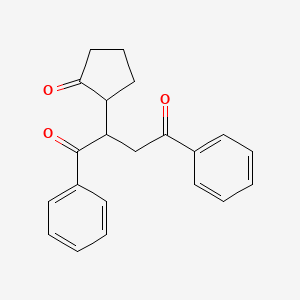
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are known for their high reactivity due to the presence of two carbonyl groups separated by a methylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base to form 2-(2-oxocyclopentyl)benzaldehyde. This intermediate is then reacted with acetophenone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to purify the final product .
化学反应分析
Types of Reactions
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent .
相似化合物的比较
Similar Compounds
2-Acylcycloalkanones: These compounds share a similar structure with 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione and exhibit similar reactivity due to the presence of the 1,3-dicarbonyl system.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
属性
CAS 编号 |
570391-52-5 |
|---|---|
分子式 |
C21H20O3 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(2-oxocyclopentyl)-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C21H20O3/c22-19-13-7-12-17(19)18(21(24)16-10-5-2-6-11-16)14-20(23)15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2 |
InChI 键 |
IVOKZGDTXISFPI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
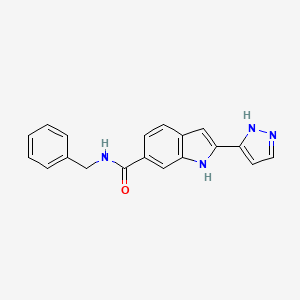
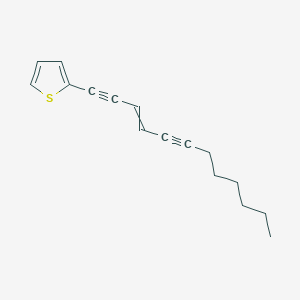

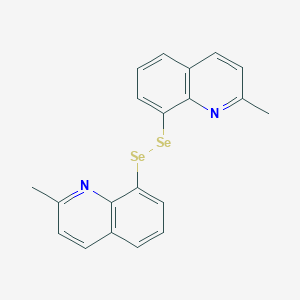
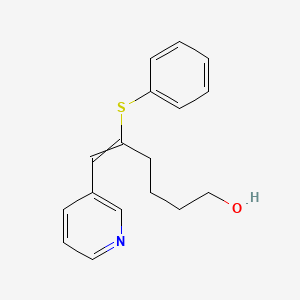

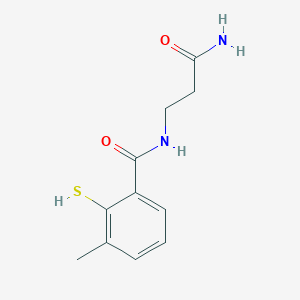

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
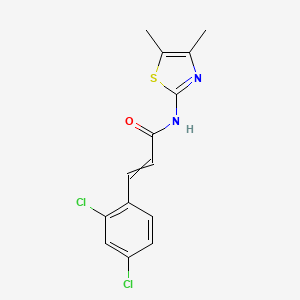
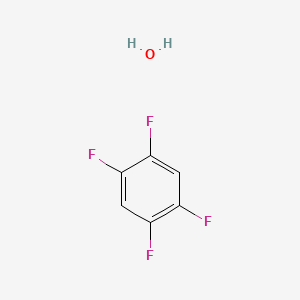
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
